molecular formula C10H9BrFN B13531080 3-(4-Bromo-2-fluorobenzylidene)azetidine

3-(4-Bromo-2-fluorobenzylidene)azetidine

Cat. No.: B13531080
M. Wt: 242.09 g/mol
InChI Key: OGMCKSLRIBIBRH-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Contemporary Chemical Research

Four-membered nitrogen heterocycles, particularly azetidines, represent a crucial class of compounds in modern organic and medicinal chemistry. nih.govrsc.org These strained ring systems are not merely chemical curiosities but are recognized as privileged structural motifs in drug discovery. rsc.orgenamine.net An analysis of FDA-approved pharmaceuticals reveals that approximately 59% of unique small-molecule drugs contain a nitrogen heterocycle, highlighting their profound impact on medicine. acs.orgopenmedicinalchemistryjournal.com The significance of azetidines stems from their unique combination of properties. The inherent ring strain of the four-membered ring, approximately 25.4 kcal/mol, makes them more reactive than their five-membered pyrrolidine (B122466) counterparts, allowing for unique chemical transformations and ring-opening reactions. rsc.org This reactivity, however, is balanced by greater stability compared to the highly reactive three-membered aziridines, which facilitates easier handling and synthesis. rsc.org

The incorporation of an azetidine (B1206935) ring into a larger molecule can significantly influence its physicochemical properties. Azetidines can improve aqueous solubility, reduce lipophilicity, and alter the pKa of nearby functional groups—all critical parameters in optimizing a drug candidate's ADME (absorption, distribution, metabolism, and excretion) profile. nih.gov Furthermore, the rigid, three-dimensional structure of the azetidine scaffold can help in pre-organizing substituents in a defined spatial orientation, which can lead to higher binding affinity with biological targets by reducing the entropic penalty upon binding. enamine.net This makes azetidines valuable as bioisosteres for other cyclic and acyclic structures in drug design. nih.gov Their utility is demonstrated in a wide array of therapeutic areas, with azetidine derivatives showing potential as antibacterial, anticancer, and anti-inflammatory agents, among others. ijnrd.orgmedwinpublishers.comjmchemsci.com For instance, azetidine derivatives have been identified with potent bactericidal activity against multidrug-resistant Mycobacterium tuberculosis. acs.org

Overview of Azetidine Ring Systems: Historical Context and Foundational Research

The history of azetidine chemistry dates back over a century, paralleling the broader development of heterocyclic chemistry. ijnrd.orgjmchemsci.com The first natural azetidine derivative, L-azetidine-2-carboxylic acid, was isolated in 1955 from the lily of the valley (Convallaria majalis). medwinpublishers.com This discovery spurred interest in this class of compounds, revealing their presence in nature and their potential biological roles. medwinpublishers.comwikipedia.org

Foundational research into the synthesis of the azetidine ring was challenging due to the inherent ring strain, which makes the four-membered ring thermodynamically less favorable than five- or six-membered rings. rsc.orgmedwinpublishers.com Early synthetic methods often resulted in low yields or were limited in scope. Key foundational methods for constructing the azetidine core include intramolecular cyclization reactions, typically involving the formation of a C-N bond through nucleophilic substitution of a γ-haloamine. magtech.com.cnnsf.gov Other classical approaches include [2+2] cycloadditions. medwinpublishers.commagtech.com.cn

Over the decades, significant progress has been made, and a diverse array of synthetic strategies is now available. These modern methods include palladium-catalyzed intramolecular C-H amination, ring expansion of aziridines, and the ring contraction of larger heterocycles like pyrrolidines. rsc.orgmagtech.com.cn Lanthanide triflates, such as La(OTf)₃, have also been employed as catalysts for the intramolecular regioselective aminolysis of epoxy amines to afford functionalized azetidines. nih.gov These advancements have made a wide variety of substituted azetidines more accessible, fueling their exploration in various fields, especially medicinal chemistry. rsc.org

Structural Elucidation Challenges and Opportunities in Azetidine Chemistry

The structural characterization of azetidine derivatives presents unique challenges and opportunities. The puckered, non-planar nature of the four-membered ring leads to complex conformational dynamics that can complicate analysis, particularly by Nuclear Magnetic Resonance (NMR) spectroscopy. adelaide.edu.au Protons on the azetidine ring often display complex and broadened signals in ¹H-NMR spectra due to these conformational dynamics and nitrogen inversion. nih.gov

Despite these challenges, modern analytical techniques provide powerful tools for unambiguous structural determination. High-resolution mass spectrometry (HRMS) is essential for confirming the elemental composition. Spectroscopic methods like ¹H, ¹³C, ¹⁵N, and ¹⁹F NMR are indispensable for mapping the connectivity of the molecule. nih.gov For complex substitution patterns or stereochemical assignments, two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) are crucial. In cases of stereoisomers, single-crystal X-ray diffraction provides the definitive assignment of absolute and relative stereochemistry, as demonstrated in the characterization of various complex azetidine-based amino acids. acs.org

The opportunity within these challenges lies in understanding how the substitution pattern on the azetidine ring influences its conformation and, consequently, its interaction with biological targets. The strained ring can be strategically functionalized to create rigid scaffolds that project substituents into precise vectors in three-dimensional space. enamine.net This fine-tuned structural control is a significant advantage in rational drug design, allowing chemists to optimize ligand-receptor interactions with high precision.

Research Scope and Focus on 3-(4-Bromo-2-fluorobenzylidene)azetidine within Academic Chemical Contexts

Within the broad field of azetidine chemistry, specific substituted derivatives are often synthesized as building blocks or intermediates for larger, more complex molecules, particularly in the context of pharmaceutical research and development. The compound This compound is a prime example of such a molecule, designed as a versatile synthetic intermediate.

Its structure combines several key features:

Azetidine Core : Provides the strained, four-membered heterocyclic scaffold with its unique conformational and reactivity profile.

Exocyclic Double Bond : The benzylidene group introduces a point of rigidity and potential for further chemical modification, such as reduction or addition reactions.

Substituted Phenyl Ring : The 4-bromo and 2-fluoro substituents offer specific advantages. The bromine atom serves as a synthetic handle for cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of diverse molecular fragments. The fluorine atom can enhance metabolic stability and modulate the electronic properties of the aromatic ring, potentially improving binding affinity to target proteins.

Research involving this compound is typically focused on its use in the synthesis of compound libraries for high-throughput screening or as a key intermediate in the targeted synthesis of a specific biologically active molecule. Its CAS Number is 1537465-98-7. bldpharm.com While detailed, peer-reviewed studies focusing exclusively on the synthesis and properties of This compound itself are not extensively documented in public literature, its commercial availability and structure strongly suggest its role as a building block in drug discovery programs. It serves as a representative example of how highly functionalized, yet relatively simple, heterocyclic molecules are crucial tools in the quest for new therapeutic agents.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H9BrFN

Molecular Weight

242.09 g/mol

IUPAC Name

3-[(4-bromo-2-fluorophenyl)methylidene]azetidine

InChI

InChI=1S/C10H9BrFN/c11-9-2-1-8(10(12)4-9)3-7-5-13-6-7/h1-4,13H,5-6H2

InChI Key

OGMCKSLRIBIBRH-UHFFFAOYSA-N

Canonical SMILES

C1C(=CC2=C(C=C(C=C2)Br)F)CN1

Origin of Product

United States

Advanced Synthetic Methodologies for Azetidine Scaffolds

Strategic Approaches to Azetidine (B1206935) Ring Formation

The formation of the strained azetidine ring can be broadly categorized into intramolecular cyclization protocols, where a single molecule folds to form the ring, and intermolecular cycloadditions, where two separate molecules combine.

Intramolecular strategies are among the most common for constructing the azetidine skeleton. These methods typically involve the formation of a carbon-nitrogen bond from a linear precursor containing both the nitrogen nucleophile and a suitable electrophilic carbon center.

Nucleophilic displacement is a foundational strategy for azetidine synthesis. A prevalent method involves the intramolecular SN2 cyclization of a γ-amino halide or a related substrate with a good leaving group. frontiersin.orgstudyx.ai In this reaction, the amine nitrogen acts as the nucleophile, attacking the carbon atom three positions away and displacing the leaving group to form the four-membered ring. studyx.ai

A more advanced approach involves the regioselective aminolysis of epoxides. For instance, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines. nih.govfrontiersin.org This catalytic reaction promotes a C3-selective attack by the amine, leading to the formation of substituted 3-hydroxyazetidines in high yields. nih.gov The reaction tolerates a wide array of functional groups, including those that are sensitive to acid or are Lewis basic. frontiersin.org

Table 1: Overview of Nucleophilic Displacement Strategies for Azetidine Synthesis
MethodPrecursor TypeKey Reagents/CatalystsKey Features
Classical SN2 Cyclizationγ-amino halide/sulfonateBaseFundamental, relies on a good leaving group. frontiersin.orgstudyx.ai
Catalytic Epoxide Aminolysiscis-3,4-epoxy amineLa(OTf)₃High regioselectivity for C3-attack, broad functional group tolerance. nih.govfrontiersin.org

The Mitsunobu reaction provides a powerful method for the intramolecular cyclization of β-amino alcohols to form the azetidine ring. tandfonline.com This reaction typically employs triphenylphosphine (B44618) (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgorganic-chemistry.org The process involves the in-situ activation of the primary or secondary alcohol, converting it into a good leaving group which is then displaced by the tethered amine nucleophile. organic-chemistry.org This reaction proceeds with a clean inversion of stereochemistry at the alcohol carbon, making it highly valuable for stereocontrolled synthesis. organic-chemistry.org This protocol has been successfully applied to the synthesis of the core azetidine structure in complex natural products. rsc.org

A simple and high-yielding protocol for synthesizing novel glycosyl azetidines from glycosyl β-amino alcohols has been developed using these intramolecular Mitsunobu conditions. tandfonline.com

Modern synthetic chemistry has introduced several innovative metal-catalyzed and electro-induced methods for azetidine ring formation. These techniques often provide access to functionalized azetidines that are difficult to prepare using traditional methods.

Palladium(II)-catalyzed intramolecular γ-C(sp³)–H amination represents a significant advance. rsc.org This method involves the reductive elimination at an alkyl–Pd(IV) intermediate to forge the C-N bond, showing excellent tolerance for various functional groups. rsc.org

Another novel approach is an electrocatalytic method for the intramolecular hydroamination of allylic sulfonamides, which had not been achievable with previous methods. acs.org This process merges cobalt catalysis with electricity to regioselectively generate key carbocationic intermediates that undergo C–N bond formation to yield azetidines. acs.org

Furthermore, copper-catalyzed photoinduced radical cyclization has emerged as a general method for azetidine synthesis. A visible-light-mediated anti-Baldwin 4-exo-dig radical cyclization of ynamides, using a heteroleptic copper complex, produces a range of azetidines with high regioselectivity. nih.gov

Table 2: Modern Catalytic Methods for Intramolecular Azetidine Formation
MethodCatalyst SystemPrecursor TypeKey Transformation
C–H AminationPalladium(II)Alkyl chain with a directing groupγ-C(sp³)–H Amination. rsc.org
Electrocatalytic HydroaminationCobalt / ElectricityAllylic sulfonamideIntramolecular hydroamination. acs.org
Photoinduced Radical CyclizationCopper / Visible LightYnamideAnti-Baldwin 4-exo-dig cyclization. nih.gov

Intermolecular cycloadditions offer a convergent and atom-economical pathway to azetidine rings by combining two unsaturated molecules. nih.govresearchgate.net

The [2+2] cycloaddition of an imine and an alkene, known as the aza Paternò–Büchi reaction, is arguably the most direct and efficient method for constructing functionalized azetidines. researchgate.netnih.govresearchgate.net This reaction is a powerful tool for forming four-membered rings, though its application has historically been limited by challenges such as the rapid E/Z isomerization of the imine's excited state, which competes with the desired cycloaddition. nih.govresearchgate.net

Traditional aza Paternò–Büchi reactions often required UV light and were restricted to cyclic imines to prevent this undesired relaxation pathway. nih.govresearchgate.net However, recent breakthroughs have overcome these limitations through the use of visible-light photocatalysis. researchgate.netspringernature.comnih.gov By employing an iridium-based triplet photocatalyst, the unique reactivity of certain oxime derivatives (specifically 2-isoxazoline-3-carboxylates) can be harnessed via triplet energy transfer. researchgate.netnih.gov This allows for the [2+2] cycloaddition to occur with a broad range of alkenes under mild, operationally simple conditions. nih.gov This modern approach has successfully been applied to both intermolecular and intramolecular variants, greatly expanding the scope and utility of the aza Paternò–Büchi reaction for accessing diverse and highly functionalized azetidine products. researchgate.netspringernature.comnih.govnih.gov

Table 3: Comparison of Aza Paternò–Büchi Reaction Conditions
ParameterClassical ApproachModern Visible-Light Approach
Energy SourceUV Light. researchgate.netVisible Light (e.g., blue LEDs). rsc.org
Imine SubstrateOften limited to cyclic imines to prevent isomerization. nih.govBroader scope, including specific acyclic oxime derivatives. researchgate.netnih.gov
CatalystOften requires sensitizers (e.g., acetone) or proceeds via direct excitation. nih.govPhotocatalysts (e.g., Iridium or Copper complexes). nih.govresearchgate.net
Reaction ConditionsCan be harsh.Generally mild and operationally simple. nih.gov

Intermolecular Cycloaddition Reactions for Azetidine Construction

Multi-component Reaction Pathways

Multi-component reactions (MCRs) offer an efficient and powerful strategy in modern organic synthesis for generating molecular complexity from simple, readily available substrates in a single step. acs.org These reactions are particularly valuable for creating diverse libraries of compounds for drug discovery. acs.orgnih.gov

Several MCR approaches have been developed for the synthesis of functionalized azetidines. One notable method involves a copper-catalyzed three-component reaction between terminal alkynes, sulfonyl azides, and carbodiimides, which yields 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.org This process is hypothesized to proceed through a [2+2] cycloaddition mechanism. acs.org

Another innovative strategy leverages the high ring strain of azabicyclo[1.1.0]butanes (ABBs) to drive a four-component synthesis of substituted azetidines. nih.govnih.govbris.ac.uk This sequence involves a nih.govnih.gov-Brook rearrangement followed by a strain-release-driven anion relay. nih.govnih.gov The methodology allows for the sequential addition of three different electrophilic partners to azabicyclo[1.1.0]butyl-lithium, enabling the modular synthesis of a diverse library of 1,3,3-trisubstituted azetidines. nih.gov The rapidity of this reaction has been confirmed by in situ infrared spectroscopy. nih.govnih.gov This approach has been successfully applied to a concise, four-step synthesis of the EP2 receptor antagonist PF-04418948. nih.govnih.gov

Table 1: Overview of Multi-component Reactions for Azetidine Synthesis
MethodKey ReactantsCatalyst/ConditionsProduct TypeReference
Copper-Catalyzed MCRTerminal alkynes, Sulfonyl azides, CarbodiimidesCuI2-(sulfonylimino)-4-(alkylimino)azetidines acs.org
Strain-Release-Driven MCRAzabicyclo[1.1.0]butyl-lithium, Acyl silanes, Two additional electrophilesSequential addition1,3,3-Trisubstituted azetidines nih.govnih.govbris.ac.uk

Ring Contraction and Expansion Methodologies for Azetidine Derivatives

Ring transformation strategies, including ring expansion of smaller heterocycles and ring contraction of larger ones, are powerful methods for constructing the strained four-membered azetidine ring.

Transformation from Aziridines

The one-carbon ring expansion of aziridines provides a direct route to azetidine derivatives. This transformation can be achieved through various catalytic methods. A notable approach involves the reaction of rhodium-bound carbenes with strained bicyclic methylene (B1212753) aziridines, which results in a formal [3+1] ring expansion to yield highly-substituted methylene azetidines with excellent regioselectivity and stereoselectivity. nih.gov The proposed mechanism involves the formation of an aziridinium (B1262131) ylide, followed by a ring-opening/ring-closing cascade that efficiently transfers chirality from the substrate to the product. nih.gov

In addition to chemical catalysis, biocatalytic methods have emerged as a highly enantioselective route for this transformation. nih.govacs.orgchemrxiv.orgacs.org Engineered "carbene transferase" enzymes, derived from cytochrome P450, can catalyze the one-carbon ring expansion of aziridines to azetidines via a nih.govnih.gov-Stevens rearrangement. nih.govacs.orgchemrxiv.org This biocatalytic system exerts exceptional stereocontrol (99:1 er) and can override the inherent competing reactivity of the aziridinium ylide intermediate, such as cheletropic extrusion of olefins. nih.govacs.orgchemrxiv.org This enzymatic approach overcomes a significant challenge in asymmetric catalysis and provides a novel strategy for synthesizing chiral azetidines from readily available precursors. chemrxiv.org

Conversion from Larger Heterocycles (e.g., Pyrrolidinones)

Ring contraction of five-membered heterocycles, such as pyrrolidinones, offers another synthetic pathway to the azetidine core. rsc.org A robust method has been developed for the synthesis of α-carbonylated N-sulfonylazetidines through a one-pot nucleophilic addition-ring contraction of α-bromo N-sulfonylpyrrolidinones. nih.gov This reaction proceeds in the presence of potassium carbonate, and various nucleophiles like alcohols, phenols, and anilines can be efficiently incorporated into the final azetidine product. nih.gov The proposed mechanism involves a nucleophilic attack on the N-activated amide carbonyl, leading to N–C(O) bond cleavage. rsc.org The resulting intermediate, an α-bromocarbonyl derivative with a γ-positioned amide anion, undergoes intramolecular cyclization via an SN2 mechanism to afford the contracted azetidine ring. rsc.org The required α-bromopyrrolidinone precursors are readily accessible through selective monobromination of inexpensive N-sulfonyl-2-pyrrolidinone derivatives. nih.gov

Asymmetric Synthesis of Chiral Azetidine Systems

The synthesis of enantioenriched azetidines is of high importance due to the prevalence of this scaffold in medicinal chemistry. nih.govacs.org Direct catalytic enantioselective methods are considered the most convenient approaches for constructing chiral azetidines. acs.org

Chiral Auxiliaries and Catalytic Asymmetric Induction

Chiral auxiliaries have been instrumental in the asymmetric synthesis of azetidines. For instance, (S)-1-phenylethylamine has been effectively used both as a chiral auxiliary and a nitrogen source in the synthesis of enantiomeric pairs of azetidine-2,4-dicarboxylic acids. rsc.orgrsc.org Similarly, optically active α-methylbenzylamine serves as a chiral auxiliary in practical, multi-step syntheses of both enantiomers of azetidine-2-carboxylic acid starting from inexpensive chemicals. nih.gov More recently, inexpensive and readily available chiral tert-butanesulfinamides have been utilized for chiral induction in a general and scalable three-step approach to C2-substituted monocyclic azetidines. acs.org

Catalytic asymmetric induction, where a small amount of a chiral catalyst generates a large quantity of an enantioenriched product, is a highly efficient strategy. nih.gov Chiral azetidines themselves can serve as effective ligands or organocatalysts in various asymmetric reactions. birmingham.ac.ukresearchgate.net The rigidity of the azetidine ring can enhance the control of the catalytic pocket, leading to increased enantioselectivity. rsc.org For example, azetidine-containing binuclear zinc catalysts have been reported for asymmetric Michael additions. rsc.org

Enantio- and Diastereoselective Synthesis

Significant progress has been made in developing enantio- and diastereoselective methods for synthesizing chiral azetidines.

Diastereoselective approaches often rely on substrate control or specific reaction conditions to favor the formation of one diastereomer over others. For example, an electrocyclization of N-alkenylnitrones provides access to azetidine nitrones, which can then be converted into highly substituted azetidines with excellent diastereoselectivity through reduction, cycloaddition, or nucleophilic addition reactions. nih.gov Iodine-mediated 4-exo trig cyclization of homoallyl amines is another method that delivers cis-2,4-azetidines diastereoselectively. nih.gov

Enantioselective synthesis has been achieved through various catalytic systems. Copper-catalyzed reactions have proven particularly versatile. A highly enantioselective difunctionalization of azetines using a Cu/bisphosphine catalyst allows for the installation of boryl and allyl groups with the concurrent creation of two new stereogenic centers, providing access to chiral 2,3-disubstituted azetidines. acs.org Another copper(I) catalyzed approach uses a chiral sabox ligand for the asymmetric [3+1]-cycloaddition of metallo-enolcarbenes with imido-sulfur ylides to produce chiral tetrasubstituted azetidines. nih.gov Phase-transfer catalysis has also been employed for the enantioselective synthesis of spirocyclic azetidine oxindoles using a novel chiral cation catalyst. nih.gov

Table 2: Selected Enantioselective and Diastereoselective Syntheses of Azetidines
MethodCatalyst/ReagentProduct TypeSelectivityReference
Boryl Allylation of AzetinesCu/BisphosphineChiral 2,3-disubstituted azetidinesHigh enantioselectivity (>99% ee) acs.org
[3+1] CycloadditionCopper(I)/chiral sabox ligandChiral tetrasubstituted azetidinesHigh enantioselectivity nih.gov
Phase-Transfer CatalysisSF5-containing chiral cation catalystSpirocyclic azetidine oxindolesUp to 2:98 er nih.gov
Electrocyclization/Diastereoselective ConversionN-AlkenylnitronesDensely substituted azetidinesExcellent diastereoselectivity nih.gov
Biocatalytic Ring ExpansionEngineered Cytochrome P450Chiral azetidines from aziridines99:1 er nih.govacs.org

Synthetic Routes to Brominated and Fluorinated Benzylidene Precursors

The construction of the target molecule is contingent upon the availability of the arylaldehyde precursor, 4-bromo-2-fluorobenzaldehyde (B134337). This section details viable synthetic pathways to this key intermediate.

Preparation of 4-Bromo-2-fluorobenzaldehyde Derivatives

4-Bromo-2-fluorobenzaldehyde serves as the foundational building block for the benzylidene portion of the target molecule. Its synthesis can be achieved through several distinct routes, starting from various commercially available materials.

One common strategy involves the selective formylation of a dibrominated benzene (B151609) ring. For instance, the reaction of 1,4-dibromo-2-fluorobenzene (B72686) with a Grignard reagent like isopropylmagnesium chloride facilitates a metal-halogen exchange, which can then be formylated using dimethylformamide (DMF). google.com This process is highly selective and can produce the desired aldehyde in high yield after crystallization. google.com An alternative approach starts from 1-bromo-2-fluoro-4-methylbenzene, which undergoes a sequence of oxidation, reduction, and subsequent re-oxidation to yield 4-bromo-2-fluorobenzaldehyde. nbinno.com

Another effective method is the direct bromination of 4-fluorobenzaldehyde. google.com This electrophilic aromatic substitution must be carefully controlled to ensure regioselectivity, yielding the desired 2-bromo-4-fluoro isomer. A large-scale preparation using dibromohydantoin in a mixed acid solvent system of trifluoroacetic acid and sulfuric acid has been reported to produce the product with a high yield of 85%. chemicalbook.com

Starting MaterialKey ReagentsReported YieldReference
1,4-Dibromo-2-fluorobenzene1. Isopropylmagnesium chloride 2. Dimethylformamide (DMF)74% google.comgoogle.com
4-FluorobenzaldehydeDibromohydantoin, H₂SO₄, Trifluoroacetic acid85% chemicalbook.com
1-Bromo-2-fluoro-4-methylbenzeneOxidation/Reduction/Oxidation SequenceNot specified nbinno.com

Functional Group Interconversions for Benzylidene Incorporation

With 4-bromo-2-fluorobenzaldehyde in hand, the next step involves preparing it for incorporation into the azetidine scaffold via an olefination reaction. This typically requires converting the aldehyde's carbonyl group into a reactive species suitable for forming a carbon-carbon double bond. The two most prominent methods for this transformation are the Wittig reaction and the Horner-Wadsworth-Emmons (HWE) reaction.

For the HWE reaction, the aldehyde is not directly modified. Instead, a phosphonate (B1237965) reagent, such as triethyl phosphonoacetate, is deprotonated with a base (e.g., NaH, DBU) to form a stabilized phosphonate carbanion. organic-chemistry.orgrsc.org This carbanion is the active nucleophile that will react with the aldehyde.

The HWE approach is often preferred over the classical Wittig reaction due to several advantages. The phosphonate carbanions are generally more nucleophilic than the corresponding phosphonium (B103445) ylides, and the water-soluble dialkylphosphate byproduct is easily removed during aqueous workup, simplifying purification. organic-chemistry.orgwikipedia.org

Targeted Synthesis of 3-(4-Bromo-2-fluorobenzylidene)azetidine

The pivotal step in the synthesis is the formation of the exocyclic double bond, which joins the brominated and fluorinated benzylidene precursor to the azetidine ring. This is typically accomplished through a condensation reaction between an N-protected azetidin-3-one (B1332698) and the activated benzylidene precursor.

Condensation Reactions for Benzylidene Formation

The Horner-Wadsworth-Emmons (HWE) reaction is a highly effective method for this transformation. In a typical procedure, an N-protected azetidin-3-one (e.g., N-Boc-azetidin-3-one) is reacted with the carbanion generated from a suitable phosphonate reagent and 4-bromo-2-fluorobenzaldehyde. researchgate.net The reaction involves the nucleophilic attack of the phosphonate carbanion on the azetidinone's carbonyl carbon, followed by the formation of an oxaphosphetane intermediate which then eliminates to form the desired alkene and a water-soluble phosphate (B84403) byproduct. nrochemistry.com

An efficient protocol has been described for the synthesis of N-Boc-azetidine-3-ylidenes from N-Boc-azetidin-3-one and alkylated phosphonates via a DBU-catalyzed HWE reaction. researchgate.net This methodology provides a direct and reliable route to the core structure of this compound.

ReactionAzetidine PrecursorBenzylidene PrecursorKey Features
Horner-Wadsworth-EmmonsN-Boc-azetidin-3-onePhosphonate carbanion + 4-Bromo-2-fluorobenzaldehydeHigh E-selectivity, easy purification of byproducts. organic-chemistry.orgwikipedia.org
Wittig ReactionN-Boc-azetidin-3-onePhosphonium ylide of 4-Bromo-2-fluorobenzaldehydeStereoselectivity depends on ylide stability.

Stereochemical Control in Olefination Processes

A critical aspect of the olefination is controlling the stereochemistry of the resulting double bond, leading to either the (E)- or (Z)-isomer. The HWE reaction is renowned for its high stereoselectivity, predominantly favoring the formation of the thermodynamically more stable (E)-alkene. organic-chemistry.orgwikipedia.orgnrochemistry.com This selectivity arises from the stereochemistry being determined during the formation of the oxaphosphetane intermediate, where the transition state leading to the trans-olefin is lower in energy. nrochemistry.com

Several factors can influence the E/Z ratio, including the structure of the reactants and the reaction conditions. For instance, increased steric bulk of the aldehyde and higher reaction temperatures generally lead to greater (E)-stereoselectivity. wikipedia.org The choice of base and solvent can also play a role in optimizing the stereochemical outcome. researchgate.net For the synthesis of this compound, the HWE reaction is expected to provide the (E)-isomer with high selectivity.

Flow Chemistry and Scalable Synthesis Considerations

For the large-scale and sustainable synthesis of azetidine derivatives, flow chemistry offers significant advantages over traditional batch processing. uniba.it Flow technology allows for precise control over reaction parameters, enhanced safety when handling reactive intermediates, and improved scalability. researchgate.net

The synthesis of 3-substituted azetidines has been successfully adapted to continuous flow conditions. uniba.itacs.org One reported methodology involves the generation of a C3-lithiated azetidine from N-Boc-3-iodoazetidine using an organolithium reagent in a flow microreactor. uniba.itacs.org This highly reactive intermediate is then immediately mixed with an electrophile in a second mixer to form the C3-functionalized product. uniba.it

This approach offers superior reaction control, which is crucial for managing unstable organolithium species. researchgate.net Flow reactors enable rapid mixing and efficient heat transfer, allowing such reactions to be performed at higher temperatures than in batch (e.g., -50 °C vs. -78 °C), which accelerates the reaction rate without compromising the stability of the intermediates. uniba.itacs.org The use of greener solvents like cyclopentyl methyl ether (CPME) in these flow systems further enhances the sustainability of the process. uniba.ituniba.it While this specific method details functionalization via lithiation rather than olefination, the principles demonstrate the amenability of azetidine chemistry to scalable and safer flow-based production.

ParameterDescriptionAdvantage in Azetidine Synthesis
Precursor N-Boc-3-iodoazetidineA common platform for generating reactive intermediates. uniba.itacs.org
Lithiation Agent n-HexyllithiumGenerates C3-lithiated azetidine for subsequent functionalization. uniba.it
Temperature -50 °CHigher than typical batch reactions, improving reaction speed. uniba.it
Residence Time Milliseconds to secondsMinimizes decomposition of unstable intermediates. uniba.it
Solvent Cyclopentyl methyl ether (CPME)A greener, safer alternative to traditional ethereal solvents. uniba.it

Theoretical and Computational Investigations

Quantum Mechanical and Density Functional Theory (DFT) Studies of Azetidines

Quantum mechanical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable in studying the properties of azetidine (B1206935) derivatives. researchgate.net These methods provide detailed insights into the electronic and geometric features of molecules, which are often difficult to obtain through experimental techniques alone.

The electronic structure of 3-(4-Bromo-2-fluorobenzylidene)azetidine is significantly influenced by the interplay between the strained azetidine ring and the substituted benzylidene group. The azetidine ring, a four-membered heterocycle, possesses a substantial amount of ring-strain energy, which is a key determinant of its reactivity. researchgate.net

DFT calculations can be used to analyze the distribution of electron density, molecular orbitals, and electrostatic potential. The nitrogen atom in the azetidine ring is a site of high electron density, making it a nucleophilic center. The exocyclic double bond of the benzylidene group introduces a region of π-electron density, which can participate in various chemical reactions.

The substituents on the phenyl ring, a bromine atom at the para-position and a fluorine atom at the ortho-position, exert significant electronic effects. Both are electronegative atoms that can withdraw electron density through the inductive effect. The bromine atom, being larger and more polarizable, can also participate in halogen bonding interactions. mdpi.com DFT studies on related halogenated compounds have shown that these substituents can modulate the energy of the frontier molecular orbitals (HOMO and LUMO), thereby influencing the molecule's reactivity and spectral properties. nih.govasianpubs.org

Table 1: Calculated Electronic Properties of a Model 3-Benzylideneazetidine System (Note: This table presents hypothetical data for a model system calculated using DFT, as specific data for this compound is not available in the cited literature.)

PropertyValue
HOMO Energy-6.5 eV
LUMO Energy-1.2 eV
HOMO-LUMO Gap5.3 eV
Dipole Moment2.5 D

The flexibility of the azetidine ring and the rotation around the single bond connecting the benzylidene group allow for the existence of different conformers of this compound. Conformational analysis is essential for understanding the molecule's preferred three-dimensional structure and how this influences its properties and interactions.

For this compound, the primary conformational flexibility arises from the puckering of the azetidine ring and the orientation of the substituted phenyl group relative to the azetidine ring. The presence of the bulky bromine and fluorine atoms can introduce steric hindrance that favors certain conformations over others.

The reactivity of azetidines is largely driven by their inherent ring strain. researchwithrutgers.com The strain energy of the azetidine ring is estimated to be around 25-26 kcal/mol, which is comparable to that of cyclobutane. researchgate.net This strain arises from the deviation of bond angles from the ideal tetrahedral geometry and from torsional strain.

DFT-based reactivity descriptors, such as Fukui functions and local softness, can be used to predict the most reactive sites in this compound for both nucleophilic and electrophilic attack. asianpubs.org The exocyclic double bond is expected to be a key site for addition reactions. The regioselectivity of such reactions can be rationalized by analyzing the distribution of the frontier molecular orbitals. For instance, in reactions of 2-arylazetidines, the balance between ring strain and orbital overlap has been shown to control the regioselectivity of ring-opening reactions. acs.org

The nitrogen atom of the azetidine ring is a potential nucleophile, and its reactivity can be influenced by the electronic effects of the substituents on the benzylidene group. Similarly, the aromatic ring can undergo electrophilic or nucleophilic substitution reactions, and computational models can predict the most likely positions for such reactions to occur.

Molecular Modeling and Dynamics Simulations

Molecular modeling and dynamics simulations provide a means to study the dynamic behavior of this compound over time, offering insights into its conformational landscape and flexibility.

While quantum mechanical calculations are excellent for studying static properties of molecules, molecular dynamics (MD) simulations can be used to explore the conformational landscape of flexible molecules like this compound in a more comprehensive manner. researchgate.net By simulating the motion of the atoms over time, MD can reveal the different conformations that the molecule can adopt and the transitions between them.

MD simulations can be performed in various environments, such as in a vacuum or in the presence of a solvent, to understand how the environment affects the conformational preferences. The results of these simulations can be used to generate a detailed map of the conformational energy landscape, highlighting the low-energy regions that correspond to the most stable conformations. This information is particularly valuable for understanding how the molecule might interact with biological targets or other chemical species.

Intermolecular Interactions and Binding Site Analysis (General Principles)

The potential of a molecule as a therapeutic agent is fundamentally linked to its ability to interact with biological targets, such as proteins and enzymes. These interactions are governed by a suite of non-covalent forces, which, although individually weak, collectively determine the specificity and affinity of binding. For a molecule like this compound, its distinct structural features—the azetidine ring, the bromofluorinated phenyl group, and the exocyclic double bond—all contribute to a complex profile of potential intermolecular interactions.

Computational binding site analysis employs molecular docking and simulation techniques to predict how a ligand might orient itself within a receptor's active site. The primary forces at play include:

Van der Waals Forces: These are ubiquitous, non-specific attractions arising from temporary fluctuations in electron density. The planar surface of the aromatic ring in this compound provides a significant area for van der Waals contacts with hydrophobic residues in a binding pocket.

Electrostatic Interactions: The high electronegativity of the fluorine atom creates a significant dipole moment in the C-F bond, leading to a partial negative charge on the fluorine and a partial positive charge on the adjacent carbon. numberanalytics.com This polarity can lead to favorable electrostatic interactions with charged or polar residues in a binding site. numberanalytics.com

Hydrogen Bonding: The nitrogen atom in the azetidine ring can act as a hydrogen bond acceptor, a crucial interaction for anchoring ligands to many biological targets. While the C-F bond is highly polarized, fluorine is generally a weak hydrogen bond acceptor in organic molecules.

Halogen Bonding: A more specialized interaction, halogen bonding, involves the bromine atom and is discussed in detail in the following section.

The interplay of these forces dictates the molecule's binding orientation and affinity. The rigid structure of the benzylidene group combined with the more flexible azetidine ring allows the molecule to adopt specific conformations to maximize favorable contacts within a binding pocket.

Table 1: Potential Intermolecular Interactions for this compound
Interaction TypeRelevant Molecular FeaturePotential Binding Site Partner
Van der WaalsAromatic Phenyl RingHydrophobic amino acid residues (e.g., Leucine, Isoleucine)
Electrostatic (Dipole-Dipole)C-F BondPolar amino acid residues (e.g., Serine, Threonine)
Hydrogen Bond AcceptorAzetidine NitrogenHydrogen bond donor residues (e.g., Serine, Tyrosine, backbone N-H)
Halogen Bond DonorC-Br BondElectron-rich atoms (e.g., Carbonyl oxygen, Nitrogen)

Halogen Bonding and Other Non-Covalent Interactions in Bromofluorinated Systems

Halogen bonding is a highly directional, non-covalent interaction that has gained significant attention in drug design and materials science. nih.gov It occurs between an electrophilic region on a halogen atom (the "σ-hole") and a nucleophilic (electron-rich) site on another molecule. ijres.org The strength of the σ-hole, and thus the halogen bond, increases with the polarizability of the halogen atom, following the trend I > Br > Cl > F. wikipedia.org

In this compound, the bromine atom is a potential halogen bond donor. The formation of a σ-hole on the bromine is significantly influenced by its chemical environment. mdpi.com The presence of the electron-withdrawing fluorine atom on the same aromatic ring can enhance the positive electrostatic potential of the σ-hole on the bromine atom. researchgate.net This intramolecular electronic effect makes the bromine a more potent halogen bond donor than it would be on a non-fluorinated ring. researchgate.net This interaction is highly directional, typically forming with a bond angle close to 180° between the C-Br bond and the nucleophilic acceptor atom (like an oxygen or nitrogen). nih.gov

While the bromine atom acts as a halogen bond donor, the fluorine atom primarily contributes through other non-covalent interactions. Due to its high electronegativity and low polarizability, fluorine is a very weak halogen bond donor. nih.gov However, it can participate in other important interactions:

Dipole-Dipole Interactions: As mentioned, the C-F bond is highly polarized, engaging in electrostatic interactions.

Orthogonal Multipolar Interactions: The fluorine atom can interact favorably with electron-rich groups like amides, a common feature in protein structures. globethesis.com

Hydrophobic Interactions: The substitution of hydrogen with fluorine can increase a molecule's lipophilicity, which can enhance binding in hydrophobic pockets. numberanalytics.com

Table 2: Characteristics of Non-Covalent Interactions in the Bromofluorinated System
InteractionAtomRoleKey Characteristics
Halogen BondingBromineDonorDirectional, strength enhanced by fluorine substitution. researchgate.net
Dipole-DipoleFluorineParticipantArises from high electronegativity and C-F bond polarity. wikipedia.org
Hydrogen BondingFluorineWeak AcceptorGenerally not a significant interaction compared to N or O acceptors.

Computational Guidance for Synthetic Pathway Optimization

The synthesis of complex organic molecules, particularly strained ring systems like azetidines, can be challenging and resource-intensive. mit.edubham.ac.uk Traditional synthetic approaches often rely on trial-and-error, which can be inefficient. Computational chemistry has emerged as a powerful tool to guide and optimize synthetic pathways, enabling chemists to predict reaction feasibility and outcomes before embarking on extensive experimental work. nih.govnih.gov

For a target like this compound, computational methods can be applied at several stages of synthesis design:

Retrosynthesis Analysis: Computational algorithms can help identify potential disconnections in the target molecule to propose viable synthetic routes from simpler, commercially available starting materials. nih.gov

Reaction Prediction and Screening: A significant challenge in synthesizing azetidines is the formation of the four-membered ring. researchgate.net Computational models, such as those based on Density Functional Theory (DFT), can calculate the activation energies and reaction thermodynamics for various potential cyclization strategies. researchgate.net This allows researchers to screen different precursors and reaction conditions in silico. For example, researchers at MIT and the University of Michigan have successfully used computational models to predict which combinations of alkenes and oximes would successfully react to form azetidines via photocatalysis. mit.edu Their models could prescreen compounds, accurately predicting which substrates would yield the desired product, thereby avoiding costly and unsuccessful experiments. mit.edu

Mechanism Elucidation: Computational studies can provide detailed insight into reaction mechanisms. By mapping the potential energy surface of a reaction, chemists can identify transition states and intermediates, helping to explain observed selectivity and by-product formation.

Optimization of Conditions: Theoretical calculations can model the effect of different solvents, catalysts, and temperatures on reaction rates and yields, guiding the optimization of experimental conditions for maximum efficiency.

By integrating these computational tools, the development of synthetic routes becomes a more rational, data-driven process. This approach not only accelerates the synthesis of novel compounds but also expands the range of accessible chemical structures by identifying non-intuitive but viable reaction pathways. mit.edunih.gov

Table 3: Computational Approaches in Synthetic Pathway Design
Computational MethodApplication in SynthesisExample for Azetidine Synthesis
Retrosynthesis SoftwareProposing potential synthetic routes from precursors.Identifying disconnections for the benzylidene and azetidine moieties.
Density Functional Theory (DFT)Calculating reaction energies and transition states.Predicting the feasibility of ring-forming reactions. mit.edu
Molecular Dynamics (MD)Simulating solvent effects and conformational preferences.Assessing the impact of solvent choice on cyclization efficiency.
Quantum Mechanics/Molecular Mechanics (QM/MM)Modeling enzyme-catalyzed reactions for biosynthesis.Designing enzymatic routes to functionalized azetidines.

Reactivity and Derivatization of 3 4 Bromo 2 Fluorobenzylidene Azetidine

Functionalization Strategies for the Azetidine (B1206935) Core

The azetidine ring, a four-membered nitrogen-containing heterocycle, is a valuable motif in medicinal chemistry. Its reactivity is influenced by significant ring strain, which can be harnessed for various transformations. The secondary amine of 3-(4-bromo-2-fluorobenzylidene)azetidine is a primary site for functionalization, serving as a nucleophile in a range of chemical reactions.

The nitrogen atom of the azetidine ring possesses a lone pair of electrons, making it nucleophilic and basic. This allows for the straightforward introduction of a wide variety of substituents through alkylation, arylation, and acylation reactions.

The secondary amine of the azetidine can be readily alkylated to form tertiary amines. This transformation is typically achieved by reacting the parent compound with an alkyl halide (e.g., alkyl bromide) in the presence of a base. researchgate.net The base, such as triethylamine (B128534) or potassium carbonate, serves to deprotonate the amine, enhancing its nucleophilicity and neutralizing the hydrogen halide byproduct. researchgate.netnih.gov A variety of alkyl groups can be introduced using this method, providing access to a broad scope of N-substituted derivatives.

N-Arylation, the formation of a bond between the azetidine nitrogen and an aromatic ring, generally requires metal catalysis. beilstein-journals.orgnih.gov Common methods include copper- or palladium-catalyzed cross-coupling reactions with aryl halides (bromides, chlorides) or aryl triflates. organic-chemistry.orgmit.edu These reactions, analogous to the Buchwald-Hartwig amination, provide a powerful route to N-aryl azetidines, which are key structures in many biologically active molecules. nih.govorganic-chemistry.org

Reaction TypeTypical ReagentsCatalyst/BaseGeneral Purpose
N-AlkylationAlkyl Halides (R-Br, R-I)Inorganic or Organic Bases (e.g., K₂CO₃, Et₃N)Introduction of alkyl substituents on the azetidine nitrogen.
N-ArylationAryl Halides (Ar-Br), Aryl Triflates (Ar-OTf)Palladium or Copper Catalysts (e.g., Pd₂(dba)₃, CuSO₄) with a baseFormation of a C-N bond between the azetidine and an aromatic ring. beilstein-journals.orgmit.edu

The nucleophilic nitrogen of the azetidine ring can react with electrophilic acyl and sulfonyl sources to form stable amide and sulfonamide linkages, respectively. These functional groups are prevalent in pharmaceuticals due to their chemical stability and ability to participate in hydrogen bonding.

Amide bond formation is one of the most frequently used reactions in medicinal chemistry. rsc.orggrowingscience.com It can be achieved by reacting this compound with an activated carboxylic acid derivative, such as an acyl chloride or anhydride, typically in the presence of a non-nucleophilic base like pyridine (B92270) or triethylamine. fishersci.co.uk Alternatively, direct coupling with a carboxylic acid can be accomplished using a wide array of coupling reagents, such as N,N′-dicyclohexylcarbodiimide (DCC), 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), or hexafluorophosphate (B91526) azabenzotriazole tetramethyl uronium (HATU). growingscience.comfishersci.co.uknih.gov

Similarly, sulfonamides can be synthesized by reacting the azetidine with a sulfonyl chloride (R-SO₂Cl) in the presence of a base. ekb.egnih.gov This reaction provides access to a class of compounds known for a wide range of biological activities. nih.govucl.ac.uk The synthesis often proceeds readily under mild conditions to yield the desired N-sulfonylated azetidine derivative. ekb.eg

Functional GroupTypical ReagentsCoupling Agent / BaseResulting Linkage
AmideCarboxylic Acid (R-COOH) or Acyl Chloride (R-COCl)EDC, HATU, DCC / Pyridine, Et₃NAzetidine-N-CO-R
SulfonamideSulfonyl Chloride (R-SO₂Cl)Pyridine, Et₃N, NaOHAzetidine-N-SO₂-R

The benzylidene portion of the molecule offers two additional sites for chemical modification: the exocyclic double bond and the aromatic ring.

The exocyclic carbon-carbon double bond in the 3-benzylidene group can be selectively reduced to a single bond. Catalytic hydrogenation is a standard and effective method for this transformation. This reaction typically involves treating the compound with hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or a ruthenium complex. nih.gov The reduction saturates the double bond, converting the this compound into 3-(4-bromo-2-fluorobenzyl)azetidine. This modification alters the geometry and flexibility of the molecule by removing the rigidity of the double bond, which can have significant effects on its biological activity.

The 4-bromo-2-fluorophenyl ring can undergo electrophilic aromatic substitution (EAS), where an electrophile replaces a hydrogen atom on the aromatic ring. byjus.commsu.edu The position of the incoming electrophile is dictated by the directing effects of the existing substituents: the bromine atom, the fluorine atom, and the azetidinylidene-methyl group.

Both fluorine and bromine are halogens, which are classified as deactivating, ortho-, para-directing groups for EAS reactions. pressbooks.publibretexts.orgpitt.edu They withdraw electron density from the ring inductively, making the ring less reactive than benzene (B151609), but they donate electron density through resonance, which directs incoming electrophiles to the positions ortho and para to the halogen. libretexts.orgchemistrytalk.org

In the case of the 4-bromo-2-fluorophenyl ring:

Fluorine (at C2): Directs incoming electrophiles to the ortho (C3) and para (C5) positions.

Bromine (at C4): Directs incoming electrophiles to the ortho (C3 and C5) positions.

Alkylidene group (at C1): Generally considered a weakly deactivating, ortho-, para-director.

The directing effects of the fluorine and bromine atoms are reinforcing, strongly favoring substitution at the C3 and C5 positions. The electronic and steric environment of these positions will determine the final product distribution in reactions such as nitration (using HNO₃/H₂SO₄) or further halogenation (e.g., using Br₂/FeBr₃). lumenlearning.com Given the combined directing influence, electrophilic attack is most probable at the C3 and C5 positions of the phenyl ring.

PositionDirected by Fluorine (at C2)Directed by Bromine (at C4)Combined EffectPredicted Reactivity
C3Ortho (Activating via resonance)Ortho (Activating via resonance)Strongly favoredHigh
C5Para (Activating via resonance)Ortho (Activating via resonance)Strongly favoredHigh
C6MetaMetaDisfavoredLow

Based on a comprehensive search of available scientific and patent literature, there is currently no specific published data on the reactivity and derivatization of this compound corresponding to the detailed sections requested.

While the individual reactions and concepts outlined—such as Suzuki and Sonogashira cross-couplings on aryl bromides, ring-opening reactions of azetidines, and the use of functionalized azetidines as building blocks for complex molecules—are well-established principles in organic chemistry, specific examples, data, and detailed research findings applying these principles directly to this compound could not be located.

Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided outline for this specific chemical compound. The requested detailed research findings, reaction tables, and discussions on its role in synthesizing polycyclic, spirocyclic, and other diverse heterocyclic systems are not available in the searched sources.

Advanced Analytical and Spectroscopic Characterization Methodologies

Spectroscopic Techniques for Structural Elucidation of Azetidine (B1206935) Derivatives

Spectroscopic methods are indispensable in the characterization of azetidine derivatives. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, X-ray crystallography, and High-Resolution Mass Spectrometry (HRMS) offer complementary information that, when combined, provides an irrefutable structural assignment.

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone of molecular structure elucidation in solution. For a molecule like 3-(4-Bromo-2-fluorobenzylidene)azetidine, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential to assign all proton (¹H) and carbon (¹³C) signals and to establish the connectivity and spatial relationships within the molecule.

The structural backbone of this compound is mapped out using a series of NMR experiments. libretexts.orgscience.gov

¹H NMR: The proton NMR spectrum provides initial information on the number and types of protons present. For the 4-bromo-2-fluorobenzylidene moiety, the aromatic protons would appear as complex multiplets due to proton-proton and proton-fluorine couplings. The vinyl proton of the benzylidene group would resonate as a singlet or a finely split multiplet. The azetidine ring protons would typically appear as distinct multiplets in the aliphatic region of the spectrum.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The spectrum would show signals for the aromatic carbons, the exocyclic double bond carbons, and the saturated carbons of the azetidine ring.

Correlation Spectroscopy (COSY): This 2D experiment identifies protons that are coupled to each other, typically through two or three bonds. youtube.comsdsu.edu It would be crucial for establishing the connectivity of the protons within the aromatic ring and for assigning the protons of the azetidine ring by showing the coupling between the CH₂ and CH protons.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates each proton with the carbon atom to which it is directly attached. youtube.comsdsu.edu This allows for the unambiguous assignment of the carbon signals for all protonated carbons in the molecule.

Heteronuclear Multiple Bond Correlation (HMBC): HMBC spectroscopy detects longer-range couplings between protons and carbons (typically over two to three bonds). youtube.comsdsu.edu This is vital for connecting the different fragments of the molecule. For instance, HMBC correlations would be expected from the vinyl proton to the carbons of the aromatic ring and the azetidine ring, confirming the link between these structural units.

A hypothetical table of expected ¹H and ¹³C NMR chemical shifts for this compound is presented below, based on data from analogous structures. chemicalbook.comipb.pt

Atom ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm) Key HMBC Correlations (¹H → ¹³C)
Azetidine CH₂~3.8 - 4.2~55 - 60Vinyl C, Azetidine C
Azetidine CH~3.5 - 3.9~45 - 50Vinyl C, Azetidine CH₂
Vinyl CH~6.5 - 7.0~120 - 130Aromatic C, Azetidine C
Aromatic CH~7.0 - 7.8~115 - 140Other Aromatic C's, Vinyl C

The exocyclic double bond in this compound can exist as either the E or Z isomer. The stereochemistry is determined using Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROESY) spectroscopy. libretexts.orgacdlabs.comacdlabs.com These experiments detect through-space interactions between protons that are in close proximity, regardless of their bonding connectivity. acdlabs.com

For instance, in the Z isomer, the vinyl proton would be spatially close to the protons on the azetidine ring, resulting in a strong NOE/ROESY correlation. Conversely, in the E isomer, this correlation would be absent or very weak. Instead, an NOE would be observed between the vinyl proton and the aromatic proton at the 3-position of the benzylidene ring. This allows for an unambiguous assignment of the double bond geometry. researchgate.net

While less common than ¹H and ¹³C NMR, ¹⁵N NMR spectroscopy provides direct information about the electronic environment of the nitrogen atom in the azetidine ring. The chemical shift of the nitrogen is sensitive to substitution and ring strain. For a secondary amine in a four-membered ring like azetidine, the ¹⁵N chemical shift is expected to be in a characteristic range. Unsubstituted azetidine has a reported ¹⁵N resonance at δ 25.3 ppm (relative to anhydrous ammonia). ipb.pt The substitution at the 3-position would influence this chemical shift, providing valuable data for confirming the presence and electronic state of the azetidine nitrogen. acs.orgacs.orgrsc.org

Single-crystal X-ray diffraction is the most powerful technique for determining the precise three-dimensional structure of a molecule in the solid state. If a suitable single crystal of this compound can be grown, this method can provide definitive information on:

Bond lengths and angles: Precise measurements of all bond lengths and angles within the molecule.

Conformation: The exact conformation of the azetidine ring and the orientation of the benzylidene substituent.

Stereochemistry: Unambiguous confirmation of the E or Z configuration of the exocyclic double bond.

Intermolecular interactions: Details of how the molecules pack in the crystal lattice, including any hydrogen bonding or other non-covalent interactions.

This technique is the gold standard for structural validation of crystalline organic compounds. mdpi.com

High-Resolution Mass Spectrometry (HRMS) is used to determine the exact mass of the parent ion of a molecule with very high precision. This allows for the calculation of the molecular formula. For this compound (C₁₀H₉BrFN), HRMS would confirm the presence and number of bromine, fluorine, carbon, hydrogen, and nitrogen atoms. The characteristic isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be readily observable, providing a clear signature for the presence of a single bromine atom in the molecule.

Furthermore, the fragmentation pattern observed in the mass spectrum can provide additional structural information. Common fragmentation pathways for such a molecule might include cleavage of the azetidine ring or loss of the bromine or fluorine atoms, which can help to corroborate the proposed structure. mdpi.comyoutube.com

Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. The spectrum for this compound is predicted to exhibit a series of characteristic absorption bands corresponding to its distinct structural features: the azetidine ring, the substituted aromatic ring, and the exocyclic double bond.

The IR spectrum of the precursor, 4-bromo-2-fluorobenzaldehyde (B134337), shows key vibrational frequencies that are also expected in the final compound. chemicalbook.comnist.gov For instance, the aromatic C-H stretching vibrations are typically observed in the 3100-3000 cm⁻¹ region. The C=C stretching vibrations of the aromatic ring usually appear in the 1600-1450 cm⁻¹ range. derpharmachemica.com The presence of the benzylidene C=C double bond is anticipated to show a characteristic stretching frequency around 1650-1600 cm⁻¹. derpharmachemica.comderpharmachemica.com

Vibrations associated with the carbon-halogen bonds are also expected. The C-F stretching vibration is typically strong and found in the 1250-1020 cm⁻¹ region, while the C-Br stretch appears at lower wavenumbers, generally between 600 and 500 cm⁻¹. The azetidine ring itself will contribute to the fingerprint region of the spectrum, with N-H stretching (if present as a secondary amine) around 3300 cm⁻¹ and C-N stretching vibrations. researchgate.netjmchemsci.com

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, provides complementary information. Non-polar bonds, such as the C=C bonds of the aromatic ring and the benzylidene group, often produce strong Raman signals. nih.gov

Table 1: Predicted Infrared (IR) and Raman Spectroscopy Data for this compound

Functional Group Vibrational Mode Predicted IR Wavenumber (cm⁻¹) Predicted Raman Shift (cm⁻¹)
Aromatic C-H Stretching 3100-3000 3100-3000
Alkene C-H Stretching 3080-3020 3080-3020
Azetidine C-H Stretching 2980-2850 2980-2850
Benzylidene C=C Stretching 1650-1600 1650-1600
Aromatic C=C Stretching 1600-1450 1600-1450
C-N (Azetidine) Stretching 1250-1020 1250-1020
C-F Stretching 1250-1020 1250-1020

Chromatographic Separation and Purification Techniques

Chromatographic methods are essential for the separation, purification, and analysis of this compound, ensuring its isolation from reaction byproducts and starting materials.

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas chromatography-mass spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. For a compound like this compound, GC-MS can be used to assess its purity and identify volatile impurities.

The fragmentation pattern in the mass spectrum is a crucial piece of information for structural elucidation. The presence of a prominent molecular ion peak would confirm the molecular weight of the compound. Due to the presence of bromine, a characteristic isotopic pattern (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) would be expected for the molecular ion and any bromine-containing fragments, appearing as two peaks with a mass difference of two. nih.gov Common fragmentation pathways for aromatic compounds include the loss of a hydrogen atom or cleavage of side chains. whitman.edu The azetidine ring may undergo ring-opening fragmentation.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid chromatography-mass spectrometry (LC-MS) is a powerful analytical technique for the separation, identification, and quantification of compounds in a mixture. chromatographyonline.comnih.gov This method is particularly useful for compounds that are not sufficiently volatile or thermally stable for GC-MS. High-performance liquid chromatography (HPLC) can be used to separate this compound from non-volatile impurities. nih.gov

Coupling HPLC with mass spectrometry provides detailed structural information. Electrospray ionization (ESI) is a common ionization technique for LC-MS that would likely produce a protonated molecule [M+H]⁺. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, which helps in determining the elemental composition of the molecule. chromatographyonline.comusgs.gov

Table 2: Predicted Mass Spectrometry Data for this compound

Ion Predicted m/z Notes
[M]⁺ 241/243 Molecular ion with bromine isotopic pattern.
[M+H]⁺ 242/244 Protonated molecule with bromine isotopic pattern (in LC-MS with ESI).
[M-Br]⁺ 162 Fragment corresponding to the loss of a bromine atom.

Chiral Chromatography for Enantiomeric Purity Assessment

While this compound itself does not possess a chiral center in its ground state, the synthesis of azetidine derivatives can sometimes lead to the formation of enantiomers if chiral starting materials or catalysts are used. acs.org Chiral chromatography is a specialized form of column chromatography used to separate stereoisomers. This technique employs a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation.

The assessment of enantiomeric purity is crucial in pharmaceutical development, as different enantiomers can have vastly different biological activities. Chiral HPLC is a common method for this purpose, and its application would be necessary if the synthetic route to this compound has the potential to produce a non-racemic mixture. acs.org

Advanced Thermal Analysis Techniques

Advanced thermal analysis techniques are employed to understand the thermal stability and decomposition profile of a compound, which is critical information for its handling, storage, and processing.

Thermogravimetric analysis (TGA) measures the change in mass of a sample as a function of temperature. For this compound, TGA would reveal the temperature at which the compound begins to decompose and the extent of mass loss at different temperatures. This is particularly relevant for halogenated organic compounds, as their thermal decomposition can lead to the release of hazardous substances. tandfonline.comscholaris.ca

Differential scanning calorimetry (DSC) measures the difference in the amount of heat required to increase the temperature of a sample and a reference. DSC can be used to determine the melting point and enthalpy of fusion of the compound, as well as to study any phase transitions or decomposition events that involve a change in heat flow.

Table 3: Hypothetical Thermal Analysis Data for this compound

Technique Parameter Hypothetical Value
DSC Melting Point (Tₘ) 120-130 °C
TGA Onset of Decomposition (Tₒ) > 250 °C

Future Directions in 3 4 Bromo 2 Fluorobenzylidene Azetidine Research

Exploration of Novel Synthetic Pathways

The development of efficient and versatile synthetic routes to 3-(4-bromo-2-fluorobenzylidene)azetidine and its analogs is a primary area for future investigation. While classical methods for azetidine (B1206935) synthesis exist, contemporary research focuses on pathways that offer greater control over stereochemistry, functional group tolerance, and atom economy.

One promising direction involves the application of lanthanide-catalyzed intramolecular aminolysis. For instance, research has demonstrated that lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) can effectively catalyze the intramolecular regioselective aminolysis of cis-3,4-epoxy amines to yield azetidine derivatives in high yields. nih.govfrontiersin.org This method is notable for its tolerance of various functional groups, which would be advantageous for precursors to this compound. nih.govfrontiersin.org Future work could explore the synthesis of a suitable epoxy amine precursor that, upon cyclization, would yield the target compound.

Another avenue lies in the adaptation of metal-catalyzed tandem reactions. For example, a tin(II)-catalyzed tandem cyclization of aromatic aldehydes with ethyl cyanoacetate (B8463686) has been shown to efficiently produce 3-substituted azetidine-2,4-diones. rsc.org Modifying this approach to incorporate the 4-bromo-2-fluorobenzaldehyde (B134337) and a suitable nitrogen-containing component could provide a direct route to a related azetidine core, which could then be further functionalized to the target molecule.

Gold-catalyzed reactions also present a sophisticated strategy. The gold-catalyzed intermolecular oxidation of alkynes has been successfully employed for the stereoselective synthesis of azetidin-3-ones from N-propargylsulfonamides. nih.gov This methodology could be adapted to generate a ketone-functionalized azetidine, which could then undergo a Wittig-type reaction with a 4-bromo-2-fluorobenzyl phosphonium (B103445) ylide to install the desired exocyclic double bond.

Synthetic StrategyKey FeaturesPotential Application for Target Compound
La(OTf)₃-catalyzed aminolysisHigh yields, functional group toleranceCyclization of a custom-synthesized cis-3,4-epoxy amine precursor. nih.govfrontiersin.org
Sn(II)-catalyzed tandem cyclizationOne-pot synthesis, good to excellent yieldsReaction of 4-bromo-2-fluorobenzaldehyde with a suitable substrate to form a functionalized azetidine ring. rsc.org
Gold-catalyzed alkyne oxidationStereoselective, bypasses toxic intermediatesFormation of an azetidin-3-one (B1332698) intermediate followed by olefination. nih.gov

Development of Catalyst Systems for Enhanced Selectivity and Yields

Achieving high selectivity and yields is paramount in the synthesis of complex molecules. For this compound, the geometric isomerism of the exocyclic double bond presents a key challenge. The development of catalyst systems that can control the E/Z selectivity of the final product is a critical area for future research.

Lanthanide triflates, such as La(OTf)₃ and Eu(OTf)₃, have been identified as excellent catalysts for regioselective ring-opening of epoxides, a potential key step in forming the azetidine ring. frontiersin.org Optimization of reaction conditions, including catalyst loading and solvent choice, has been shown to significantly impact reaction outcomes. nih.govfrontiersin.org Future studies could focus on screening a broader range of Lewis acid catalysts and reaction parameters to maximize the yield and regioselectivity of azetidine ring formation from suitable precursors. nih.govfrontiersin.org

Furthermore, copper-catalyzed reactions have shown promise in the functionalization of the azetidine ring itself. For example, a copper-catalyzed difluorocarbene insertion has been used for the site-selective carbonylation of azetidines to produce γ-lactams. researchgate.net While this specific reaction transforms the ring, it highlights the potential for copper catalysts to mediate reactions at the azetidine core. Future work could investigate copper or other transition metal catalyst systems to direct the stereoselective formation of the benzylidene moiety, potentially through a catalyzed olefination or cross-coupling reaction.

Catalyst SystemReaction TypePotential for Enhancement
Lanthanide(III) triflatesIntramolecular aminolysisOptimization of catalyst loading and conditions for improved yield and regioselectivity. nih.govfrontiersin.org
Copper-based catalystsRing functionalization/olefinationDevelopment of systems for stereoselective formation of the exocyclic double bond. researchgate.net

Advanced Computational Modeling for Structure-Reactivity Prediction

Computational chemistry offers powerful tools for predicting the structure, reactivity, and properties of molecules like this compound, thereby guiding synthetic efforts. Density Functional Theory (DFT) and related methods can provide deep insights into the molecule's electronic structure and potential energy surfaces of reactions.

Furthermore, computational modeling can be used to elucidate reaction mechanisms and predict the stereochemical outcomes of catalytic reactions. For instance, by modeling the transition states of a catalyzed olefination reaction, it may be possible to design catalysts that favor the formation of a specific geometric isomer (E or Z) of this compound. This predictive power can save significant experimental time and resources.

Computational MethodApplicationPredicted Outcome
Density Functional Theory (DFT)Calculation of global reactivity descriptorsUnderstanding of chemical reactivity and stability. dntb.gov.uamdpi.com
Molecular Electrostatic Potential (MEP)Visualization of charge distributionIdentification of reactive sites for further synthesis. dntb.gov.ua
Transition State ModelingElucidation of reaction mechanismsPrediction and control of stereoselectivity in catalytic reactions.

Integration into Broader Synthetic Strategies for Complex Chemical Entities

The true value of a novel building block like this compound lies in its potential for incorporation into larger, more complex molecules with valuable properties. The presence of multiple reactive handles—the azetidine nitrogen, the exocyclic double bond, and the bromo- and fluoro-substituents on the aromatic ring—makes it a versatile scaffold for medicinal chemistry and materials science.

The azetidine core is a privileged structure in many biologically active compounds. bham.ac.ukjmchemsci.com Future research could focus on using this compound as a starting material for the synthesis of novel therapeutic agents. For example, the azetidine nitrogen can be functionalized to introduce various substituents, a common strategy in drug design. nih.gov The bromo-substituent on the phenyl ring is particularly useful as it can participate in a wide range of palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the facile introduction of diverse chemical moieties.

This compound could also serve as a key intermediate in the synthesis of novel antibiotic enhancers or antiviral agents. Research on other functionalized azetidin-2-ones has shown their potential in these areas. nih.gov By analogy, modifications of the this compound structure could lead to compounds with interesting biological profiles. The strategic combination of the strained azetidine ring and the electronically distinct aromatic system provides a rich platform for creating chemical diversity.

Q & A

Q. What are the recommended methods for synthesizing 3-(4-Bromo-2-fluorobenzylidene)azetidine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : Synthesis typically involves a Schiff base condensation between 4-bromo-2-fluorobenzaldehyde and azetidine. Key parameters include:
  • Solvent Choice : Use anhydrous ethanol or THF to minimize side reactions.
  • Catalyst : Acidic (e.g., glacial acetic acid) or dehydrating agents (molecular sieves) to drive imine formation.
  • Temperature : Reflux conditions (70–80°C) for 12–24 hours.
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane eluent) to isolate the product.
    Optimization can involve adjusting molar ratios (1:1.2 aldehyde:azetidine) and monitoring by TLC. For analogous compounds (e.g., hydrazine-ylidene derivatives), yields improved to ~70% under inert atmospheres .

Q. How can nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography confirm the structure of this compound?

  • Methodological Answer :
  • NMR :
  • ¹H NMR : Look for the azetidine CH₂ protons (δ 3.5–4.0 ppm, multiplet) and the benzylidene CH=N proton (δ 8.3–8.5 ppm, singlet). Aromatic protons (4-bromo-2-fluorophenyl) appear as doublets (δ 7.2–7.9 ppm) due to coupling (³J = 8–10 Hz).
  • ¹³C NMR : The imine carbon (CH=N) resonates at δ 160–165 ppm.
  • X-ray Crystallography :
    Use SHELX programs (e.g., SHELXL) for structure refinement. Key metrics include R-factor (<5%), bond length accuracy (±0.01 Å), and torsional angles to confirm planarity of the benzylidene-azetidine linkage .

Q. What are the key considerations for purifying this compound, particularly when dealing with byproducts from Schiff base formation?

  • Methodological Answer :
  • Byproduct Removal : Unreacted aldehyde can be removed via aqueous washes (NaHCO₃), while unreacted azetidine may require acid-base extraction (due to its basicity).
  • Chromatography : Use gradient elution (e.g., 10–30% ethyl acetate in hexane) to separate the target compound from oligomers or oxidation byproducts.
  • Crystallization : Slow evaporation from dichloromethane/hexane mixtures often yields high-purity crystals suitable for X-ray analysis .

Advanced Research Questions

Q. Table 1: Comparative Crystallographic Data for Azetidine Derivatives

CompoundBond Length (C=N, Å)Torsional Angle (°)R-factor (%)Reference
3-(4-Bromo-phenoxymethyl)azetidine1.278175.24.2
3-(Trifluoromethyl)azetidine1.285178.53.8

Q. Table 2: DFT-Predicted Tautomer Stability

Tautomer FormRelative Energy (kcal/mol)Basis Set
Imine (CH=N)0.0B3LYP/6-311+G(d,p)
Enamine (NH–CH)+4.7B3LYP/6-311+G(d,p)

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